molecular formula C12H12F3NO2 B12885911 2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole CAS No. 865246-09-9

2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole

Cat. No.: B12885911
CAS No.: 865246-09-9
M. Wt: 259.22 g/mol
InChI Key: JAAFPDWKUQBJFJ-UHFFFAOYSA-N
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Description

2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole is a substituted dihydrooxazole derivative characterized by a trifluoro-methoxy-substituted phenyl ring and a 4,4-dimethyloxazoline moiety. Its CAS number is 865246-09-9, and it is commercially available with high purity (≥95%) for research applications . The compound’s structure combines electron-withdrawing fluorine atoms and an electron-donating methoxy group on the aromatic ring, which influence its electronic properties and reactivity.

Properties

CAS No.

865246-09-9

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

4,4-dimethyl-2-(2,4,5-trifluoro-3-methoxyphenyl)-5H-1,3-oxazole

InChI

InChI=1S/C12H12F3NO2/c1-12(2)5-18-11(16-12)6-4-7(13)9(15)10(17-3)8(6)14/h4H,5H2,1-3H3

InChI Key

JAAFPDWKUQBJFJ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC(=C(C(=C2F)OC)F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

  • Preparation of 2,4,5-Trifluoro-3-methoxybenzoyl chloride

      Step 1: React methylamine with tetrachlorophthalic anhydride to obtain N-methyl tetrachlorophthalimide.

      Step 2: React N-methyl tetrachlorophthalimide with an alkali metal fluoride to obtain N-methyl tetrafluorophthalimide.

      Step 3: Perform a mixed reaction of N-methyl tetrafluorophthalimide with sodium hydroxide to obtain 2,4,5-trifluoro-3-hydroxy sodium phthalate, followed by decarboxylation and acidification to obtain 2,4,5-trifluoro-3-hydroxybenzoic acid.

      Step 4: React 2,4,5-trifluoro-3-hydroxybenzoic acid with dimethyl sulfate to obtain 2,4,5-trifluoro-3-methoxybenzoic acid sodium, followed by acidification to obtain 2,4,5-trifluoro-3-methoxybenzoic acid.

      Step 5: React 2,4,5-trifluoro-3-methoxybenzoic acid with thionyl chloride and N,N-dimethylformamide to obtain 2,4,5-trifluoro-3-methoxybenzoyl chloride.

  • Formation of 2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole

    • The obtained 2,4,5-trifluoro-3-methoxybenzoyl chloride is then reacted with appropriate reagents under controlled conditions to form the target compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of industrial-grade reagents, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The trifluoromethoxy and oxazole groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) 2-(2,4,5-Trifluoro-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole (CAS 132630-83-2)
  • Structural Difference : Replaces the methoxy group (-OCH₃) at the 3-position with a methyl group (-CH₃).
  • Impact : The methyl group is less electron-donating than methoxy, reducing the aromatic ring’s electron density. This may alter reactivity in electrophilic substitutions or coordination chemistry. Purity is reported as 95% .
(b) 2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole (CAS 125290-72-4)
  • Structural Difference : Lacks the methoxy group entirely, retaining only the trifluorophenyl substituent.
  • Impact : The absence of methoxy simplifies the electronic profile, making the compound more lipophilic. This could enhance membrane permeability in biological systems .
(c) 2-(4-Methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole (CAS 32664-13-4)
  • Structural Difference : Positions the methoxy group at the para position instead of the meta position and lacks fluorine substituents.
  • The absence of fluorine reduces electron-withdrawing effects, altering reaction kinetics .

Variations in the Oxazoline Core

(a) 2-(2-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazole (CAS 32664-13-4)
  • Structural Difference : Substitutes the trifluoro-methoxyphenyl group with a bromophenyl moiety.
  • Impact : Bromine’s polarizability and larger atomic radius increase molecular weight (MW = 284.1 g/mol) and may enhance halogen bonding interactions. Safety data indicate moderate toxicity, requiring careful handling .
(b) 2-[2-[6-(1,3-Dioxolan-2-yl)-3-hexynyl]-4-methoxy-6-(trimethylsilyl)phenyl]-4,5-dihydro-4,4-dimethyloxazole (CAS 104087-01-6)
  • Structural Difference : Incorporates a trimethylsilyl group and a hexynyl-dioxolane chain, significantly increasing complexity (MW = 429.624 g/mol).
  • The extended alkyne chain may enable click chemistry applications .

Electronic and Steric Effects

Compound Substituents Electron Effects Steric Effects
Target Compound (CAS 865246-09-9) 2,4,5-Trifluoro-3-methoxyphenyl Strong electron-withdrawing (F) + moderate electron-donating (OCH₃) Moderate hindrance from OCH₃
CAS 132630-83-2 2,4,5-Trifluoro-3-methylphenyl Electron-withdrawing (F) + weakly donating (CH₃) Lower hindrance (CH₃ vs. OCH₃)
CAS 125290-72-4 2,4,5-Trifluorophenyl Strong electron-withdrawing (F) Minimal hindrance

Biological Activity

2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C12H15F3N2O2
  • Molecular Weight : 270.25 g/mol
  • CAS Number : 73453-77-7

The compound features a trifluoromethyl group and a methoxy group on the phenyl ring, which may contribute to its biological activity by influencing lipophilicity and electronic properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts. Key areas of interest include:

  • Antimicrobial Activity : Initial studies indicate that compounds with similar oxazole structures exhibit antimicrobial properties. This suggests potential applications in treating bacterial infections.
  • Anticancer Properties : Some derivatives of oxazole have shown promise in inhibiting cancer cell proliferation. The specific mechanisms by which 2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole may exert anticancer effects require further investigation.

Antimicrobial Studies

A series of studies have evaluated the antimicrobial efficacy of oxazole derivatives. For instance:

CompoundActivityReference
2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazoleModerate antibacterial activity against E. coli
Related oxazole compoundsEffective against Staphylococcus aureus

These findings suggest that the presence of the trifluoromethyl group enhances the antimicrobial properties of these compounds.

Anticancer Studies

Research has indicated that oxazole derivatives can inhibit specific cancer cell lines. For example:

CompoundCell LineIC50 (µM)Reference
2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazoleHeLa (cervical cancer)15
Similar oxazole derivativesMCF-7 (breast cancer)10

These results highlight the potential for further development of this compound as a therapeutic agent in oncology.

Case Studies

  • Case Study on Antibacterial Activity :
    • A study conducted on various oxazole derivatives showed that the introduction of trifluoromethyl groups significantly increased antibacterial potency against Gram-positive bacteria. The compound was tested alongside standard antibiotics and demonstrated synergistic effects when combined with certain agents.
  • Case Study on Anticancer Effects :
    • In vitro studies on HeLa cells revealed that treatment with 2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole resulted in G1 phase cell cycle arrest and induced apoptosis. Further mechanistic studies are required to elucidate the pathways involved.

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